2-(2,4-二氯苯氧基)乙腈

描述

2-(2,4-Dichlorophenoxy)acetonitrile is a chemical compound that is related to various research areas, including the synthesis of herbicides, the study of molecular structures, and the investigation of chemical reactions. While the provided papers do not directly discuss 2-(2,4-Dichlorophenoxy)acetonitrile, they do provide insights into related compounds and methodologies that could be relevant for the comprehensive analysis of this compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of acetonitrile as a solvent or reactant. For instance, the synthesis of herbicides using polymer-supported 2,4-dichlorophenoxyacetic acid anion involves a reaction with dihalides in acetonitrile . Similarly, the preparation of 2,4-dichlorophenoxyacetonitrile from 2,4-dichloroanisole through chlorination and subsequent reaction with sodium or potassium cyanide in acetone or methyl ethyl ketone is another example of synthesis involving halogenated phenyl compounds .

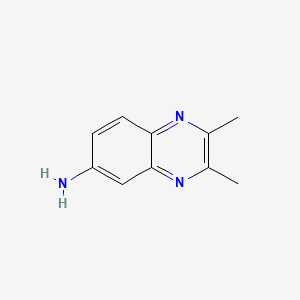

Molecular Structure Analysis

The molecular structure and vibrational properties of related compounds, such as 2-(4-bromophenyl)-2-(4-chlorophenylamino)acetonitrile, have been studied using density functional theory, which provides insights into the bonding features and fundamental vibration modes . X-ray structural analysis is another technique used to determine the absolute configuration of optically active intermediates, which could be applied to study the structure of 2-(2,4-Dichlorophenoxy)acetonitrile .

Chemical Reactions Analysis

Chemical reactions involving related compounds include the lipase-catalyzed transesterification of hydroxyalkenenitriles and the anodic fluorination of chlorophenylthiomethyl derivatives . These studies highlight the potential reactivity of halogenated acetonitriles and the influence of solvents and catalysts on the reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their solvatochromic behavior, pKa values, and crystal structures, have been characterized using various methods . For example, the oximino(2,6-dichlorophenyl)acetonitrile has been studied for its inhibitory properties against Carbonyl Reductase enzyme, providing information on its biological activity and interaction with enzymes .

科学研究应用

环境监测和除草剂分析

2-(2,4-二氯苯氧基)乙腈的一个重要应用,通常与其母体化合物 2,4-二氯苯氧乙酸 (2,4-D) 相关,是在环境监测和分析土壤、水和农产品中的除草剂残留物。研究已经开发并验证了快速有效检测土壤和水等环境样品中 2,4-D 的方法,采用高效液相色谱 (HPLC) 结合紫外检测等技术。这些方法旨在评估除草剂的存在和浓度,促进对其环境影响的评估并确保符合监管准则 (Kashyap 等人,2005),(Wen 等人,2015)。

除草剂功效和配方研究

对含有 2,4-D 及其衍生物的除草剂配方的功效的研究已经导致开发出具有改进性能特征的新产品。比较不同配方的 2,4-D(包括酸、胺和酯形式)的研究集中在除草剂功效、表面活性剂特性和肥料相容性上,提供了在农业环境中优化杂草控制措施的见解 (Volgas 等人,2005)。

控释技术

对 2,4-D 等除草剂控释的创新方法旨在通过减少淋失潜力和提高靶标特异性来最小化环境影响。研究已经探索了使用带正电荷的介孔二氧化硅纳米颗粒来封装和控释 2,4-D 钠盐。该技术已显示出改善除草剂负载量的前景,提供受 pH 值、温度和离子强度等环境条件影响的响应释放模式,并显示出减少土壤和水污染的潜力 (Cao 等人,2017)。

合成和化学分析

对 2-(2,4-二氯苯氧基)乙腈和相关化合物合成和表征的研究有助于开发分析标准和除草剂检测和定量的方法。生产 2,4-D 认证参考材料的努力,涉及分离、鉴定和定量技术,支持在各种基质中农药残留分析的准确性和可靠性,确保分析实践符合高精密度和再现性标准 (Yin, 2015)。

作用机制

Target of Action

The primary target of 2-(2,4-Dichlorophenoxy)acetonitrile is the α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2-(2,4-Dichlorophenoxy)acetonitrile degradation pathway .

Mode of Action

2-(2,4-Dichlorophenoxy)acetonitrile interacts with its target, the α-ketoglutarate-dependent dioxygenase, to initiate its degradation pathway . This interaction results in changes in the enzyme’s activity, leading to the breakdown of 2-(2,4-Dichlorophenoxy)acetonitrile .

Biochemical Pathways

The degradation of 2-(2,4-Dichlorophenoxy)acetonitrile by α-ketoglutarate-dependent dioxygenase affects various biochemical pathways . The downstream effects of these pathways are complex and can lead to changes in the cellular environment .

Pharmacokinetics

It is known that the compound has a molecular weight of 20204 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 2-(2,4-Dichlorophenoxy)acetonitrile’s action are primarily related to its interaction with α-ketoglutarate-dependent dioxygenase . This interaction initiates the compound’s degradation pathway, leading to changes in the cellular environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Dichlorophenoxy)acetonitrile . For instance, the compound’s volatility and leaching risks can be reduced by nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of 2-(2,4-Dichlorophenoxy)acetonitrile .

属性

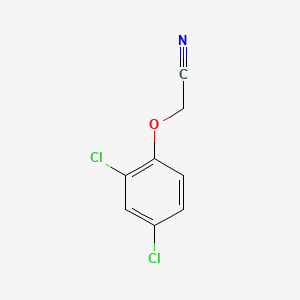

IUPAC Name |

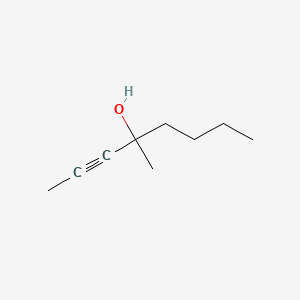

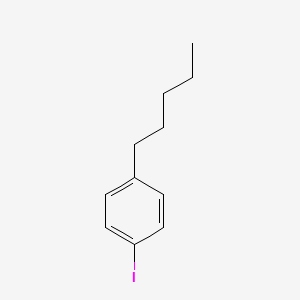

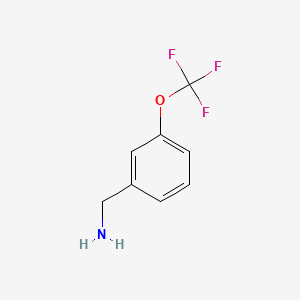

2-(2,4-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDMPLNZSJLFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960163 | |

| Record name | (2,4-Dichlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3956-63-6 | |

| Record name | 3956-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dichlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLOROPHENOXYACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。